4,4'-Di(methacryloylamino)azobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

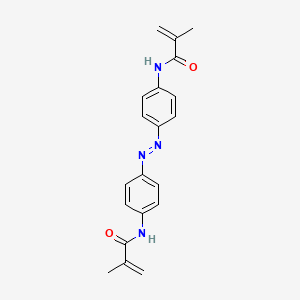

4,4’-Di(methacryloylamino)azobenzene is an organic compound with the molecular formula C20H20N4O2. It is characterized by the presence of two methacryloylamino groups attached to an azobenzene core. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di(methacryloylamino)azobenzene typically involves the reaction of 4,4’-diaminoazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4,4’-diaminoazobenzene+2methacryloyl chloride→4,4’-Di(methacryloylamino)azobenzene+2HCl

Industrial Production Methods

Industrial production of 4,4’-Di(methacryloylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

化学反应分析

Types of Reactions

4,4’-Di(methacryloylamino)azobenzene undergoes various chemical reactions, including:

Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, which is a reversible process.

Polymerization: The methacryloyl groups can undergo free radical polymerization to form polymers.

Substitution Reactions: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Photoisomerization: UV or visible light is used to induce the isomerization.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Substitution Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides are used in the presence of a base.

Major Products

Photoisomerization: The major products are the trans and cis isomers of the compound.

Polymerization: The major products are polymers with methacryloylaminoazobenzene units in the backbone.

Substitution Reactions: The major products are substituted derivatives of the compound.

科学研究应用

Chemistry

4,4'-Di(methacryloylamino)azobenzene serves as a photoresponsive monomer in the synthesis of smart polymers. These polymers can change their physical properties in response to light stimuli, making them suitable for applications in responsive coatings and materials .

Biology

In biological research, this compound is utilized to study photoresponsive biomolecules and develop light-controlled drug delivery systems . The ability to control drug release through light activation offers promising avenues for targeted therapies .

Medicine

The compound is investigated for its potential in photodynamic therapy , where light activation can trigger therapeutic effects in cancer cells. Additionally, it is being explored as a component in light-activated medical devices , enhancing the precision of treatments .

Industry

In industrial applications, this compound is used in the production of photoresponsive coatings , adhesives, and sensors. Its ability to undergo reversible photoisomerization allows for dynamic control over material properties in various applications .

Case Studies and Research Findings

作用机制

The primary mechanism of action of 4,4’-Di(methacryloylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound switches between its trans and cis forms, leading to changes in its physical and chemical properties. This photoisomerization process can be harnessed to control the behavior of materials and systems at the molecular level.

相似化合物的比较

Similar Compounds

Azobenzene: The parent compound of 4,4’-Di(methacryloylamino)azobenzene, known for its photoisomerization properties.

4,4’-Diaminoazobenzene: A precursor in the synthesis of 4,4’-Di(methacryloylamino)azobenzene.

4,4’-Dihydroxyazobenzene: Another derivative of azobenzene with hydroxyl groups instead of amino groups.

Uniqueness

4,4’-Di(methacryloylamino)azobenzene is unique due to the presence of methacryloyl groups, which allow it to undergo polymerization reactions. This makes it particularly useful in the synthesis of photoresponsive polymers and materials, distinguishing it from other azobenzene derivatives.

生物活性

4,4'-Di(methacryloylamino)azobenzene (DMAAB) is a synthetic compound that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores the biological activity of DMAAB, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C20H20N4O2

- Molecular Weight : 348.4 g/mol

- CAS Number : 76961-11-0

DMAAB functions primarily through its ability to undergo photoisomerization. This process allows it to switch between different conformations when exposed to light, which can influence its interaction with biological molecules.

Key Mechanisms:

- Photoresponsive Behavior : Upon UV irradiation, DMAAB can change from a trans to a cis configuration, altering its physical and chemical properties. This feature is particularly useful in drug delivery systems where controlled release is desired .

- Enzymatic Degradation : DMAAB has been shown to be cleavable by azoreductases, enzymes present in the intestinal tract, which facilitates its application in targeted drug delivery systems .

1. Cellular Effects

DMAAB has demonstrated significant effects on various cellular processes:

- Cell Viability : Studies indicate that DMAAB can influence cell proliferation and viability, particularly in cancer cell lines. The compound's ability to modulate signaling pathways may lead to apoptosis in certain conditions.

- Gene Expression : Research suggests that DMAAB can alter gene expression profiles in treated cells, potentially affecting metabolic pathways and cellular responses to stress .

2. Therapeutic Potential

The compound's unique properties make it a candidate for several therapeutic applications:

- Drug Delivery Systems : The photoresponsive nature of DMAAB allows for the development of smart drug delivery vehicles that release therapeutic agents in response to specific stimuli such as light or pH changes .

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, DMAAB is being investigated as a potential agent for cancer treatment, especially when used in conjunction with other chemotherapeutic agents.

Case Studies

Several studies have explored the biological activity of DMAAB:

属性

IUPAC Name |

2-methyl-N-[4-[[4-(2-methylprop-2-enoylamino)phenyl]diazenyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13(2)19(25)21-15-5-9-17(10-6-15)23-24-18-11-7-16(8-12-18)22-20(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOUJMDIVOIJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76961-11-0 |

Source

|

| Record name | 4,4'-Di(methacryloylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076961110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。